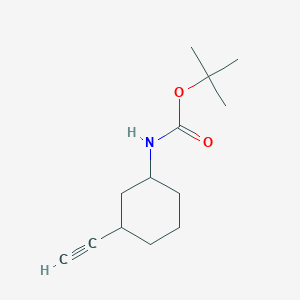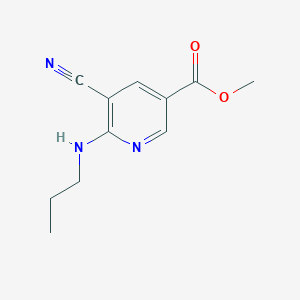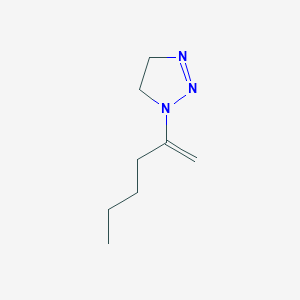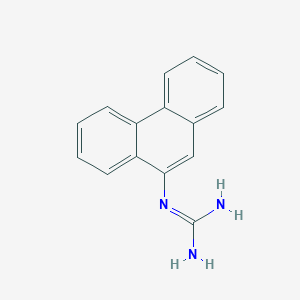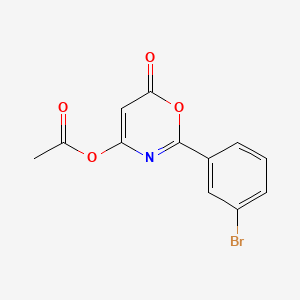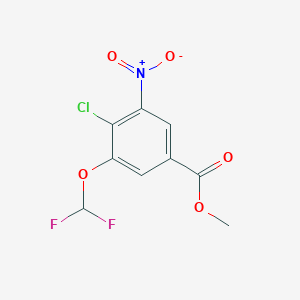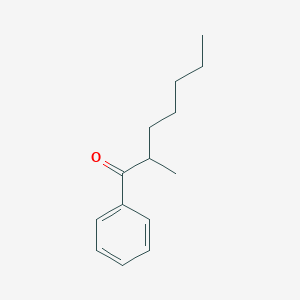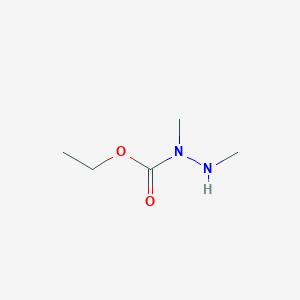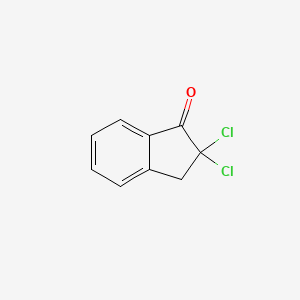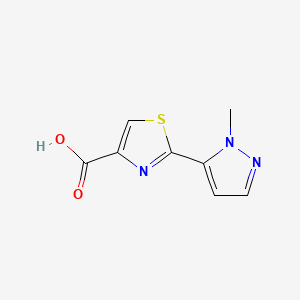
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine and iodine atoms, and an imidodicarbonic acid ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the ester moiety.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including THF, DMF, and dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine and iodine atoms in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-iodopyridine: A simpler analog with similar halogen substitution on the pyridine ring.
Imidodicarbonic Acid Esters: Other esters with different substituents on the imidodicarbonic acid moiety.
Uniqueness
The uniqueness of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester lies in its combination of functional groups, which imparts specific reactivity and potential applications. The presence of both fluorine and iodine atoms in the pyridine ring, along with the bulky tert-butyl ester groups, makes this compound particularly interesting for various chemical and biological studies.
Eigenschaften
Molekularformel |
C15H20FIN2O4 |
|---|---|
Molekulargewicht |
438.23 g/mol |
IUPAC-Name |
tert-butyl N-(6-fluoro-5-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)10-8-7-9(17)11(16)18-10/h7-8H,1-6H3 |
InChI-Schlüssel |
DAQUELLRNNPPDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC(=C(C=C1)I)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
